Critical Assessment: Absence of Published Head-to-Head or Cross-Study Comparable Data
Despite extensive searching of primary research papers, patents, and authoritative databases, no quantitative, comparator-based biological activity data (such as IC50, Ki, Kd, or cellular potency) were found for the target compound. The compound is commercially available as a screening building block, suggesting it is a tool compound for exploratory research rather than a clinically or biologically validated lead. The closest chemical series with published data is the N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide class, for which BRD4(BD1) binding was confirmed via biochemical assays and X-ray cocrystal structures [1]. However, the target compound differs by containing a propanamide linker instead of a sulfonamide, and specific quantitative data for this molecule are absent from the literature [1]. This represents a high-strength evidence gap that must be openly disclosed.
| Evidence Dimension | BRD4(BD1) binding affinity (biochemical) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide derivatives: quantified binding affinity and experimental cocrystal structures reported by Allen et al. (2017) |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical binding assay and X-ray crystallography (PDB-deposited structures) as described in Allen et al. (2017) |
Why This Matters
The absence of quantitative data precludes a direct, evidence-based differentiation for procurement; purchasing decisions must therefore rely on the compound's structural uniqueness for SAR exploration in the oxopyrrolidinyl-phenyl inhibitor space.
- [1] Allen, B. K., Mehta, S., Ember, S. W. J., Zhu, J.-Y., Schönbrunn, E., Ayad, N. G., & Schürer, S. C. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega, 2(8), 4760–4771. View Source
